4-Methylquinazolin-2-amine
Overview
Description
4-Methylquinazolin-2-amine is a heterocyclic compound featuring a quinazoline backbone substituted with a methyl group at the 4-position and an amine group at the 2-position. This compound is of interest in medicinal chemistry due to its structural presence in various pharmacologically active molecules.
Synthesis Analysis
The synthesis of 4-Methylquinazolin-2-amine typically involves the cyclization of anthranilic acid derivatives with suitable aldehydes or ketones followed by amination. A common method might include the Skraup synthesis, modified to incorporate the specific substitutions needed for this compound. Given the structural similarity to triazoles and isoquinolines, methodologies applied in their synthesis can offer valuable insights. For instance, techniques involving the condensation of amino-triazoles or the modification of isoquinoline scaffolds could be adapted for synthesizing quinazoline derivatives (Nazarov et al., 2021; Singh & Shah, 2017).
Scientific Research Applications
Apoptosis Induction and Anticancer Potential
4-Methylquinazolin-2-amine derivatives have been studied for their potential in inducing apoptosis and serving as efficacious anticancer agents. For instance, the derivative N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has demonstrated potent apoptosis-inducing abilities with an EC50 of 2 nM in cell-based apoptosis induction assays. This compound also exhibited excellent blood-brain barrier penetration and high efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009). Another derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was found to be a highly active inducer of apoptosis and potent inhibitor of cell proliferation in T47D cells (Sirisoma et al., 2008).
Synthesis Techniques
Advancements in the synthesis of various 4-Methylquinazolin-2-amine derivatives have been a focal point of research. A solvent-free synthesis method under microwave irradiation was developed for a series of differently N-substituted 4-amino-2-methylquinazolines, offering a cleaner, more environmentally friendly approach (Kurteva et al., 2005).
Biological Activities and Applications
Studies have shown that certain derivatives exhibit antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. For example, specific compounds derived from 3-amino-2-methylquinazoline demonstrated significant analgesic and anti-inflammatory activities (Sahu et al., 2008).
Photochemical Activation for Cell Physiology
The photochemical activation of tertiary amines, including derivatives of 4-Methylquinazolin-2-amine, for applications in studying cell physiology has been investigated. This includes the photoactivation of compounds like tamoxifen for activating Cre recombinase and CRISPR-Cas9 gene editing (Asad et al., 2017).
Role in Male Sex Pheromone
Interestingly, 4-Methylquinazoline has been identified as a minor component of the male sex pheromone in Nasonia vitripennis, a parasitoid species. It synergizes the response of virgin females to the major pheromone components (Ruther et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-methylquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYNDCLJPWKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296593 | |
Record name | 4-methylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinazolin-2-amine | |
CAS RN |
6141-02-2 | |
Record name | NSC110275 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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